1-Methyl-2-((trimethylsilyl)amino)-1H-imidazol-4(5H)-one
CAS No.: 96681-94-6
Cat. No.: VC15982793
Molecular Formula: C7H15N3OSi
Molecular Weight: 185.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 96681-94-6 |
|---|---|
| Molecular Formula | C7H15N3OSi |
| Molecular Weight | 185.30 g/mol |
| IUPAC Name | 1-methyl-2-trimethylsilyliminoimidazolidin-4-one |
| Standard InChI | InChI=1S/C7H15N3OSi/c1-10-5-6(11)8-7(10)9-12(2,3)4/h5H2,1-4H3,(H,8,9,11) |
| Standard InChI Key | UZKQEPDMLGHUOD-UHFFFAOYSA-N |
| Canonical SMILES | CN1CC(=O)NC1=N[Si](C)(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core structure consists of a partially saturated imidazole ring (imidazolidin-4-one) substituted at position 1 with a methyl group and at position 2 with a trimethylsilylimino moiety. This configuration confers unique electronic properties, as the TMS group alters electron density across the ring system . Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₅N₃OSi |
| Molecular Weight | 185.30 g/mol |
| IUPAC Name | 1-methyl-2-trimethylsilyliminoimidazolidin-4-one |
| Canonical SMILES | CN1CC(=O)NC1=NSi(C)C |
| InChI Key | UZKQEPDMLGHUOD-UHFFFAOYSA-N |
The presence of the TMS group enhances the compound’s stability toward nucleophilic attack, a feature exploited in protective-group strategies during multi-step syntheses .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for related silylated imidazole derivatives reveal distinct shifts attributable to the TMS group. For instance, the trimethylsilyl protons typically resonate as a singlet near δ 0.1–0.3 ppm in NMR, while the imine (C=N) carbon appears at ~160 ppm in NMR . Infrared (IR) spectra often show stretches for the carbonyl (C=O) group at ~1726 cm⁻¹ and Si–C vibrations near 800–860 cm⁻¹ .
Synthesis and Characterization
Synthetic Routes
A representative synthesis involves the silylation of a precursor imidazolidinone using trimethylsilyl chloride (TMSCl) in the presence of imidazole as a base :
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Precursor Activation:
The imidazolidin-4-one core is generated via cyclization of N-methylglycine derivatives under acidic conditions. -
Silylation:
Reaction with TMSCl and imidazole in dichloromethane (DCM) at room temperature introduces the TMS group at the imine nitrogen:Yields typically range from 50–60% after silica gel chromatography .
Optimization Challenges
Key challenges include:
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Moisture Sensitivity: The TMS group hydrolyzes readily, necessitating anhydrous conditions.
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Regioselectivity: Competing silylation at other nucleophilic sites (e.g., carbonyl oxygen) requires careful control of stoichiometry .
| Hazard | Precaution |
|---|---|
| Moisture Sensitivity | Store under inert gas (N₂/Ar) |
| Respiratory Irritation | Use fume hood during handling |
| Environmental Persistence | Avoid aqueous waste streams |
Future Directions
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Pharmacological Profiling: Systematic evaluation of anticancer and antimicrobial activity.
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Catalytic Applications: Exploration in asymmetric synthesis using chiral imidazole-metal complexes.
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Stability Studies: Development of hydrolytically stable analogs via fluorinated silyl groups.
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